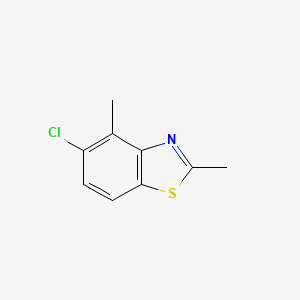

5-Chloro-2,4-dimethyl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles, which “5-Chloro-2,4-dimethyl-1,3-benzothiazole” is a derivative of, are a class of heterocyclic compounds with a benzene ring fused to a thiazole ring . They are widely used in organic synthesis and medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The exact structure of “5-Chloro-2,4-dimethyl-1,3-benzothiazole” would include chlorine and methyl groups at the 5th and 2nd, 4th positions respectively.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. Generally, they are stable and readily prepared compounds .Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown the potential of benzothiazole derivatives, including compounds similar to 5-Chloro-2,4-dimethyl-1,3-benzothiazole, in inhibiting the growth of specific cancer cell lines. For instance, certain 2-(4-aminophenyl)benzothiazoles, with substitutions on the phenyl ring, have demonstrated potent inhibitory activity against human breast cancer cell lines and other types, exhibiting activity in the nanomolar range and selectivity across different cancer cell lines. Such compounds have shown promising in vitro and in vivo anticancer activity, suggesting their potential as therapeutic agents (Bradshaw et al., 1998), (Shi et al., 1996).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to 5-Chloro-2,4-dimethyl-1,3-benzothiazole, have been investigated for their corrosion inhibiting effects. For example, studies have shown that benzothiazole compounds can serve as effective corrosion inhibitors for carbon steel in acidic environments, offering protection by adsorbing onto the metal surface through both physical and chemical means. This application is particularly important in industrial settings where corrosion can lead to significant material and financial losses (Hu et al., 2016).

Environmental Presence and Human Exposure

The presence of benzothiazole and its derivatives, including 5-Chloro-2,4-dimethyl-1,3-benzothiazole, in the environment and their potential for human exposure have been studied. These compounds are used in various industrial and household applications, leading to their widespread distribution in the environment. Studies have detected them in human urine samples from several countries, indicating widespread exposure. Understanding the occurrence and pathways of exposure to these chemicals is crucial for assessing potential health risks (Asimakopoulos et al., 2013).

Drug Delivery Systems

Research into the development of novel drug delivery systems has explored the use of benzothiazole derivatives for enhancing the solubility and therapeutic efficacy of anticancer drugs. For instance, the incorporation of benzothiazole-based compounds into apoferritin protein cages has been investigated to improve the water solubility of drugs with promising anticancer activity, potentially enhancing their clinical applicability and effectiveness (Breen et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-2,4-dimethyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-7(10)3-4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQVGMXNPQBMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.